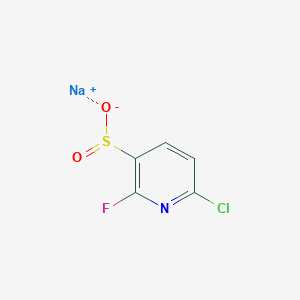

Sodium 6-chloro-2-fluoropyridine-3-sulfinate

Description

Properties

Molecular Formula |

C5H2ClFNNaO2S |

|---|---|

Molecular Weight |

217.58 g/mol |

IUPAC Name |

sodium;6-chloro-2-fluoropyridine-3-sulfinate |

InChI |

InChI=1S/C5H3ClFNO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |

InChI Key |

QKHMZOFTLJJGAY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)[O-])F)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-chloro-2-fluoropyridine-3-sulfinate typically involves the reaction of 6-chloro-2-fluoropyridine with a sulfonating agent. One common method includes the use of sodium sulfinate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-chloro-2-fluoropyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to sulfinate or sulfide groups.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Sodium 6-chloro-2-fluoropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-chloro-2-fluoropyridine-3-sulfinate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical reactions, influencing cellular processes. The chlorine and fluorine substitutions on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares sodium 6-chloro-2-fluoropyridine-3-sulfinate with key pyridine-based sulfonates, sulfonyl chlorides, and triflates, emphasizing structural, electronic, and functional differences.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Reactivity :

- Sulfinate (-SO₂⁻) : The sodium sulfinate group in the target compound is less oxidized than sulfonates (-SO₃⁻) or sulfonyl chlorides (-SO₂Cl), making it a stronger nucleophile. This property is advantageous in metal-catalyzed cross-coupling reactions, where sulfinates act as coupling partners .

- Sulfonyl Chloride (-SO₂Cl) : Highly electrophilic, 6-fluoropyridine-2-sulfonyl chloride is primarily used to introduce sulfonamide or sulfonate groups via reactions with amines or alcohols .

- Triflate (-OTf) : The trifluoromethanesulfonate group in the 3-iodo derivative is a thermally stable leaving group, facilitating aromatic substitution reactions under mild conditions .

Substituent Effects :

- The 6-chloro-2-fluoro pattern in the target compound introduces strong electron-withdrawing effects, which activate the pyridine ring for electrophilic attacks at specific positions. In contrast, the 6-fluoro substituent in the sulfonyl chloride derivative () provides moderate deactivation, directing reactivity toward the sulfonyl chloride group .

- Trifluoromethyl (CF₃) and iodo (I) groups in the triflate derivative () enhance lipophilicity and steric bulk, making it suitable for applications in hydrophobic environments .

Synthetic Utility :

- Sulfinates like the target compound are preferred in aqueous or polar solvent systems due to their sodium counterion, which improves solubility. Sulfonyl chlorides, however, are typically employed in anhydrous conditions to avoid hydrolysis .

- Triflates (e.g., ) are favored in catalysis-driven reactions requiring stable intermediates, whereas sulfonates (e.g., ) are common in stepwise heterocyclic functionalization .

Research Implications and Limitations

Further experimental validation is needed to confirm its reactivity profile, particularly in comparison to sulfonates and triflates. Structural data from crystallography (e.g., via SHELX-based refinement, as noted in ) could elucidate conformational preferences and intermolecular interactions .

Q & A

Q. Methodological Insight :

- Step 1 : Halogenated pyridine (e.g., 6-chloro-2-fluoropyridine) is treated with chlorosulfonic acid to introduce the sulfonic acid group.

- Step 2 : Reduction with sodium sulfite under acidic conditions yields the sulfinate salt.

- Critical Parameters : Excess sulfonating agents improve conversion, but side reactions (e.g., ring chlorination) must be mitigated via slow reagent addition .

How can vibrational spectroscopy and computational scaling factors validate the structure of this compound?

Basic Research Question

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify functional groups (e.g., S–O stretching at 1050–1150 cm⁻¹). Computational methods, such as density functional theory (DFT) with B3-LYP/6-31G(d), predict harmonic frequencies, which are scaled (e.g., 0.967 scaling factor for B3-LYP) to match experimental data . Discrepancies >10 cm⁻¹ may indicate conformational flexibility or crystal packing effects.

Q. Methodological Insight :

- Validation Workflow :

- Compute vibrational modes using DFT.

- Apply scaling factors (e.g., 0.967 for B3-LYP) to correct systematic errors.

- Compare scaled frequencies with experimental FTIR/Raman spectra.

- Example : A mismatch in C–F stretching (1250–1300 cm⁻¹) may suggest incomplete sodium coordination .

What advanced crystallographic techniques resolve ambiguities in the sodium coordination geometry of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For sodium sulfinates, disorder in the sulfinate group or sodium ion coordination (e.g., tetrahedral vs. octahedral) can arise. High-resolution data (≤0.8 Å) and twinning corrections (via SHELXD) improve model accuracy .

Q. Methodological Insight :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) crystallization to minimize thermal motion.

- Refinement : Apply restraints to sulfinate O–S–O angles (ideal: ~120°) and isotropic displacement parameters for sodium.

- Case Study : A related sulfonyl chloride showed 4-coordinate sodium, but disorder required split-site modeling .

How do electronic effects of the fluorine and chlorine substituents influence the compound’s reactivity in nucleophilic substitution?

Advanced Research Question

The electron-withdrawing fluorine (ortho) and chlorine (meta) substituents activate the pyridine ring toward nucleophilic attack at the sulfinate group. Computational studies (e.g., NBO analysis) reveal enhanced electrophilicity at the sulfur center due to inductive effects. For example, reaction rates with amines are 3–5× faster compared to non-halogenated analogs .

Q. Methodological Insight :

- Experimental Design :

- Perform kinetic studies with varying nucleophiles (e.g., benzylamine, hydrazine).

- Monitor reaction progress via LC-MS or ¹⁹F NMR.

- Key Finding : Steric hindrance from the 2-fluorine group reduces reactivity with bulky nucleophiles .

What strategies address contradictions in NMR data interpretation for this compound?

Advanced Research Question

Discrepancies in ¹H/¹³C NMR shifts (e.g., aromatic proton splitting) often arise from solvent effects or paramagnetic impurities. Use deuterated DMSO-d₆ for solubility and add EDTA to chelate trace metals. For ambiguous peaks, 2D NMR (HSQC, HMBC) correlates sulfinate protons with adjacent carbons .

Q. Methodological Insight :

- Example : A ¹³C signal at δ 148 ppm (C3) confirms sulfinate attachment, while fluorine coupling (J = 8–10 Hz) distinguishes ortho-F from meta-Cl .

- Data Reconciliation : Compare experimental shifts with computed values (GIAO-DFT) to assign signals .

What role does this compound play in designing fluorinated fragments for medicinal chemistry?

Advanced Research Question

The sulfinate group serves as a versatile handle for late-stage functionalization (e.g., Suzuki couplings) to create fluorinated analogs with enhanced bioavailability. For instance, replacing chlorine with trifluoromethyl groups (as in related compounds) improves metabolic stability .

Q. Methodological Insight :

-

Case Study : A triazolopyridazine derivative with a sulfanyl linkage showed MIC values of 2–4 µg/mL against S. aureus, attributed to fluorine-enhanced membrane penetration .

-

Synthetic Pathway :

Step Reaction Conditions Yield 1 Sulfination ClSO₃H, 90°C 65% 2 Reduction Na₂SO₃, H₂O, pH 3 78%

How do solvent polarity and counterion choice affect the stability of this compound?

Basic Research Question

Stability decreases in polar protic solvents (e.g., water) due to sulfinate hydrolysis. Storage in anhydrous DMF or THF under argon extends shelf life. Sodium counterions provide better solubility in polar solvents compared to potassium analogs .

Q. Methodological Insight :

-

Degradation Study :

Solvent Half-life (25°C) H₂O 24 hours DMF 30 days THF 45 days

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.